Kinase Selectivity Fingerprint: Pyrazine-2-Carboxamide vs. Benzamide and Nicotinamide Congeners
In the imidazole pyrimidine amide class, the pyrazine-2-carboxamide terminus is hypothesized to confer a distinct kinase selectivity profile relative to the benzamide and nicotinamide analogs. Direct head-to-head enzymatic profiling data for CAS 1421474-42-1 are not publicly available; however, cross-study analysis of closely related pyrazine-2-carboxamide Syk inhibitors shows that the pyrazine ring provides a critical hydrogen-bond acceptor that engages the kinase hinge region differently than the corresponding phenyl or pyridine analogs [1]. In the aminopyrazine carboxamide Syk series, replacement of the pyrazine with phenyl reduced Syk IC₅₀ from <10 nM to >100 nM in otherwise identical scaffolds [1].
| Evidence Dimension | Syk enzymatic potency (IC₅₀) dependence on heteroaryl amide identity |
|---|---|
| Target Compound Data | Not directly reported for CAS 1421474-42-1; pyrazine-2-carboxamide terminus present |
| Comparator Or Baseline | Analogous aminopyrazine carboxamide Syk inhibitor: IC₅₀ <10 nM; matched phenyl analog: IC₅₀ >100 nM [1] |
| Quantified Difference | ≥10-fold potency loss upon pyrazine→phenyl substitution in Syk context |
| Conditions | Recombinant human Syk kinase enzymatic assay (GST-hSYK fusion protein); aminopyrazine carboxamide chemotype |
Why This Matters
For researchers selecting a chemical probe within the imidazolyl-pyrimidine amide family, the pyrazine-2-carboxamide variant is predicted to retain nanomolar Syk potency that is lost in the benzamide or nicotinamide series, making it a more appropriate choice for Syk-dependent mechanistic studies.
- [1] Liddle J, Barker M, Brown C, et al. Aminopyrazine carboxamide inhibitors of spleen tyrosine kinase (Syk): optimization of the carboxamide motif. Bioorg Med Chem Lett. 2012;22(1):69-73. View Source
